molecular formula C4H2BrNO2 B15131728 1-bromo-1H-pyrrole-2,5-dione CAS No. 45514-47-4

1-bromo-1H-pyrrole-2,5-dione

Cat. No.: B15131728
CAS No.: 45514-47-4
M. Wt: 175.97 g/mol
InChI Key: RGKCBZXUQPAWOY-UHFFFAOYSA-N
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Description

1-Bromo-1H-pyrrole-2,5-dione, a brominated derivative of maleimide, is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its core structure is part of a class of compounds known for a wide spectrum of pharmacological properties. Researchers utilize this halogenated pyrroledione as a key precursor in metal-catalyzed cross-coupling reactions, such as Cu-catalyzed substitutions, to generate diverse libraries of novel compounds for biological screening . These reactions are pivotal for exploring structure-activity relationships in drug discovery. The pyrrole-2,5-dione (maleimide) scaffold is recognized as a privileged structure in medicinal chemistry, present in molecules with demonstrated biological activities. Scientific literature indicates that related 1H-pyrrole-2,5-dione derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human cell cultures . Furthermore, this class of compounds has been investigated for antimicrobial , antifungal, cytotoxic , and anxiolytic activities . The bromine atom at the 1-position makes it a versatile reagent for further functionalization, allowing researchers to develop more complex molecules aimed at various therapeutic targets. As with all chemicals, proper safety protocols must be followed. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45514-47-4

Molecular Formula

C4H2BrNO2

Molecular Weight

175.97 g/mol

IUPAC Name

1-bromopyrrole-2,5-dione

InChI

InChI=1S/C4H2BrNO2/c5-6-3(7)1-2-4(6)8/h1-2H

InChI Key

RGKCBZXUQPAWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)Br

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 1 Bromo 1h Pyrrole 2,5 Dione

Electrophilic Reactivity and Halenium Ion Generation

1-bromo-1H-pyrrole-2,5-dione is a source of electrophilic bromine. The nitrogen atom of the imide group is electron-withdrawing, which polarizes the N-Br bond, rendering the bromine atom electron-deficient and thus, electrophilic. This polarization facilitates the transfer of a bromonium ion (Br+) equivalent to a nucleophile.

While the generation of a free halenium ion is a simplified concept, the reactivity of this compound is consistent with the behavior of an electrophilic halogen source. It can participate in reactions such as the bromination of electron-rich aromatic compounds and the formation of bromohydrins from alkenes, analogous to the well-documented reactivity of N-bromosuccinimide (NBS). The electron-withdrawing nature of the maleimide (B117702) ring enhances the electrophilicity of the bromine atom compared to other N-bromo compounds.

Radical Processes and Halogen Radical Intermediates

In addition to its electrophilic character, this compound can undergo reactions via radical pathways. Similar to NBS, the relatively weak N-Br bond can be cleaved homolytically upon initiation by light, heat, or a radical initiator to generate a bromine radical (Br•) and a maleimidyl radical.

This ability to generate bromine radicals makes this compound a potential reagent for radical substitution reactions, particularly for allylic and benzylic brominations. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the substrate by the bromine radical, followed by the reaction of the resulting substrate radical with a molecule of this compound to yield the brominated product and a new maleimidyl radical, which continues the chain.

Nucleophilic Substitution Pathways on the Bromomaleimide Core

The bromomaleimide core of this compound is susceptible to nucleophilic attack at several positions. Nucleophiles can attack the electrophilic bromine atom, leading to the transfer of the bromine. More significantly, the carbon atoms of the pyrrole-2,5-dione ring, particularly the carbon atom attached to the bromine, can be targets for nucleophilic substitution.

For instance, related bromomaleimide derivatives have been shown to react with nucleophiles like thiols, leading to the cleavage of the carbon-bromine bond. The electron-withdrawing nature of the two carbonyl groups makes the carbon-carbon double bond electron-deficient and thus susceptible to Michael addition by soft nucleophiles. Furthermore, nucleophilic attack can occur at the carbonyl carbons, potentially leading to ring-opening reactions under certain conditions. The reactivity of related compounds like 1-(2-bromoethyl)-1H-pyrrole-2,5-dione, where the bromoethyl group is readily displaced by nucleophiles, underscores the susceptibility of bromo-substituted maleimides to nucleophilic substitution reactions.

Halogen Bonding Interactions and Mechanistic Insights into Halogen Transfer

This compound can act as a halogen bond donor. The electrophilic nature of the bromine atom, resulting from the electron-withdrawing imide moiety, creates a region of positive electrostatic potential on the outer surface of the bromine atom, known as a σ-hole. This positive region can interact favorably with electron-rich atoms (halogen bond acceptors) such as oxygen, nitrogen, or sulfur in other molecules.

These halogen bonding interactions can play a crucial role in the mechanism of halogen transfer reactions. By forming a halogen bond with a Lewis basic site on the substrate, this compound can pre-organize the reactants, facilitating the subsequent transfer of the bromine atom. The strength of the halogen bond is influenced by the nature of the halogen bond acceptor and the electronic environment of the this compound molecule. Theoretical and experimental studies on similar N-haloimides have provided insight into the geometry and energetics of these interactions. wiley-vch.de

Table 1: Comparison of Halogen Bond Donor Properties

CompoundHalogen Bond DonorKey Features
This compound BromineElectron-withdrawing imide group enhances the σ-hole on bromine.
N-Bromosuccinimide (NBS) BromineSaturated five-membered ring, slightly less activating than the maleimide.
Iodoform (CHI₃) IodineMultiple iodine atoms capable of acting as halogen bond donors.

Influence of Substituents on Electronic Properties and Steric Factors Governing Reactivity

The reactivity of the this compound core can be significantly influenced by the presence of substituents on the pyrrole (B145914) ring. Electron-donating or electron-withdrawing groups at the 3- and/or 4-positions of the ring can alter the electronic properties of the entire molecule.

Electron-withdrawing substituents would be expected to increase the electrophilicity of the bromine atom and the susceptibility of the ring to nucleophilic attack. Conversely, electron-donating groups would decrease the electrophilicity of the bromine and increase the electron density of the carbon-carbon double bond, potentially making it more reactive towards electrophiles.

Table 2: Predicted Effects of Substituents on the Reactivity of this compound

Substituent Type at C3/C4Effect on Electronic PropertiesPredicted Impact on Reactivity
Electron-Withdrawing (e.g., -NO₂, -CN) Decreases electron density in the ring.Increases electrophilicity of Br; enhances susceptibility to nucleophilic attack.
Electron-Donating (e.g., -CH₃, -OCH₃) Increases electron density in the ring.Decreases electrophilicity of Br; may increase reactivity towards electrophiles at the C=C bond.
Bulky Groups (e.g., -t-Bu) Steric hindrance around the reaction center.May decrease reaction rates due to steric hindrance.

Applications of 1 Bromo 1h Pyrrole 2,5 Dione in Advanced Organic Synthesis

Catalytic and Reagent Roles in Oxidative Transformations

1-bromo-1H-pyrrole-2,5-dione serves as an effective oxidizing agent for a variety of functional groups. Its utility in this capacity is analogous to the more commonly known N-bromosuccinimide (NBS), though with potential differences in reactivity and selectivity based on the specific substrate and reaction conditions.

Oxidation of Alcohols to Carbonyl Compounds

The conversion of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While specific research focusing exclusively on this compound for this purpose is not extensively documented, the general reactivity of N-bromoimides suggests its efficacy. The process is believed to involve the formation of an intermediate hypobromite (B1234621) ester, which then undergoes elimination to yield the corresponding carbonyl compound. The reaction conditions, including the solvent and temperature, are critical for achieving high yields and selectivity, particularly in preventing the over-oxidation of primary alcohols to carboxylic acids.

Table 1: Representative Oxidation of Alcohols to Carbonyls with N-Bromoimides This table illustrates the general transformation expected with this compound based on the known reactivity of analogous N-bromoimides.

Substrate (Alcohol)Product (Carbonyl)Typical Conditions
Benzyl alcoholBenzaldehydeInert solvent (e.g., CH₂Cl₂), room temperature
CyclohexanolCyclohexanoneInert solvent (e.g., CH₂Cl₂), room temperature
1-OctanolOctanalControlled conditions to prevent over-oxidation

Oxidative Coupling of Thiols to Disulfides

The formation of disulfide bonds from thiols is a crucial reaction in both chemical and biological contexts. This compound is an efficient reagent for this oxidative coupling. The reaction proceeds readily under mild conditions, offering high yields of the corresponding disulfide. The mechanism is thought to involve the initial reaction of the thiol with the N-bromoimide to form a sulfenyl bromide intermediate. This intermediate is then attacked by a second molecule of the thiol, leading to the formation of the disulfide and regeneration of the pyrrole-2,5-dione.

Table 2: Oxidative Coupling of Various Thiols to Disulfides This table presents typical outcomes for the oxidative coupling of thiols using an N-bromoimide like this compound.

Thiol SubstrateDisulfide ProductReaction Time (Typical)Yield (%) (Typical)
ThiophenolDiphenyl disulfide< 1 hour> 95
Benzyl mercaptanDibenzyl disulfide< 1 hour> 95
CysteineCystine< 1 hourHigh

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides, while avoiding over-oxidation to the corresponding sulfone, is a valuable synthetic transformation. This compound, in a manner similar to other N-bromo reagents, can effect this conversion. The selectivity of this reaction is highly dependent on the reaction conditions, such as the stoichiometry of the reagents, temperature, and the solvent system employed. Often, the use of a co-oxidant or a catalytic system can enhance the selectivity for the sulfoxide.

Table 3: Selective Oxidation of Sulfides to Sulfoxides This table illustrates the expected selective oxidation of various sulfides using a reagent like this compound.

Sulfide SubstrateSulfoxide ProductTypical ConditionsSelectivity
ThioanisoleMethyl phenyl sulfoxideControlled stoichiometry, low temperatureHigh
Dibenzyl sulfideDibenzyl sulfoxideControlled stoichiometry, low temperatureHigh

Oxidative Deprotection of Oximes

Oximes serve as stable protecting groups for aldehydes and ketones. The regeneration of the carbonyl functionality from the oxime is a critical step in many synthetic sequences. This compound can be employed for the oxidative deprotection of oximes to their corresponding carbonyl compounds under mild and neutral conditions. This method provides an advantageous alternative to harsh acidic or reductive deprotection techniques that might be incompatible with other functional groups present in the molecule. The reaction is believed to proceed through an intermediate that is readily hydrolyzed to the carbonyl compound.

Table 4: Oxidative Deprotection of Representative Oximes This table shows the general transformation for the deprotection of oximes to carbonyl compounds using an N-bromoimide.

Oxime SubstrateCarbonyl ProductReaction ConditionsYield (%) (Typical)
BenzaldoximeBenzaldehydeAqueous organic solvent, room temperatureHigh
Cyclohexanone oximeCyclohexanoneAqueous organic solvent, room temperatureHigh

Halogenation Reactions and Functionalization

The electrophilic nature of the bromine atom in this compound makes it a valuable reagent for halogenation reactions, particularly for the bromination of electron-rich aromatic systems.

Electrophilic Aromatic Halogenations

This compound is an effective source of electrophilic bromine for the bromination of activated aromatic rings, such as those found in phenols and anilines. A significant advantage of using this reagent over molecular bromine is that the reaction often proceeds under milder conditions and can exhibit greater regioselectivity. The succinimide (B58015) byproduct is also generally easier to remove from the reaction mixture than the byproducts of other brominating agents. The position of bromination (ortho or para to the activating group) can often be controlled by tuning the reaction conditions.

Table 5: Electrophilic Bromination of Activated Aromatic Compounds This table provides examples of the expected regioselective bromination of aromatic compounds with an N-bromoimide like this compound.

Aromatic SubstrateMajor ProductTypical Conditions
Phenol4-BromophenolPolar solvent, room temperature
Aniline4-BromoanilineControlled stoichiometry to avoid polybromination
Anisole4-BromoanisoleInert solvent, room temperature

Enantioselective Halofunctionalization of Alkenes

The asymmetric functionalization of alkenes stands as a potent method for accessing a wide array of chiral molecules. Within this context, this compound serves as a key electrophilic bromine source for the reagent-controlled enantioselective bromo-functionalization of alkene substrates. organicreactions.org These reactions, which result in vicinal stereoselective halofunctionalization products, are crucial for synthesizing chiral heterocycles and valuable synthetic building blocks. organicreactions.org The development of these transformations has been accompanied by extensive mechanistic studies to understand the challenges inherent in this class of reactions. organicreactions.org The utility of asymmetric alkene halofunctionalization extends to applications in kinetic resolutions, desymmetrizations, and the total synthesis of complex natural products. organicreactions.org

Heterocyclic Ring Construction and Diversification

The construction and diversification of heterocyclic rings are fundamental pursuits in organic synthesis, driven by the prevalence of these motifs in pharmaceuticals and functional materials. This compound and related N-brominated compounds are instrumental in these efforts.

Electrophilic Halocyclizations and Asymmetric Variants

Electrophilic halocyclization reactions represent a powerful strategy for constructing heterocyclic systems. In these reactions, an electrophilic halogen source, such as this compound, reacts with a substrate containing a nucleophile and an unsaturated bond (like an alkene or alkyne). This initial reaction forms a halonium ion intermediate, which is then trapped intramolecularly by the nucleophile to form a heterocyclic ring.

The development of asymmetric variants of these halocyclizations allows for the synthesis of enantioenriched heterocyclic products, which are of high value in medicinal chemistry. organicreactions.org For instance, considering the known importance of brominated pyrroles, these compounds can serve as precursors in the synthesis of more complex fused heterocyclic systems like pyrrolo[1,2-a]pyrazines. nih.gov A synthetic sequence might involve the initial bromination of a pyrrole (B145914) derivative, followed by further functionalization and eventual cyclization to construct the target bicyclic scaffold. nih.gov

Oxidative Cyclizations

Oxidative cyclizations are another important avenue for heterocyclic synthesis where N-halo reagents can play a crucial role. In these processes, the reagent not only provides the halogen but also acts as an oxidant to facilitate the cyclization event. A relevant strategy involves the tandem amination/oxidation of amine-tethered alkynes to produce functionalized pyrroles. nih.gov In a proposed mechanism for a related transformation, the hydroamination of a 5-yn-amine can lead to a six-membered enamine intermediate. Subsequent double bond migration and a second hydroamination-migration sequence can ultimately lead to the formation of the pyrrole ring. nih.gov While this example uses a metal catalyst, N-bromo reagents are well-established oxidants in similar cyclization contexts.

Multicomponent Reactions for Complex Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all starting materials. nih.govresearchgate.net This approach is celebrated for its high atom economy, bond-forming efficiency, and its ability to rapidly generate molecular diversity and complexity from simple precursors. researchgate.netbohrium.com MCRs are particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. bohrium.com

The synthesis of pyrrole derivatives, which are key structures in medicinal chemistry and materials science, is a significant application of MCRs. nih.govbohrium.com Various methods have been developed, including those based on the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, and reactions involving nitroalkanes. bohrium.com The versatility of MCRs allows for the synthesis of highly substituted pyrroles, such as 1,2,3,5-tetrasubstituted and 1,2,3,4,5-pentasubstituted pyrroles, through three-component reactions. bohrium.com A reagent like this compound can be envisioned as a key building block in MCRs, where the bromine atom can serve as a handle for subsequent functionalization or participate directly in the reaction cascade, leading to diverse and complex heterocyclic scaffolds. rug.nl

Amination and C-N Bond Forming Methodologies

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the creation of numerous pharmaceuticals and biologically active compounds. This compound, with its reactive C-Br bond (after tautomerization or rearrangement) or N-Br bond, is a valuable substrate for these transformations.

Transition metal-catalyzed cross-coupling reactions are a major tool for C-N bond formation. For example, palladium-catalyzed coupling reactions have been extensively optimized for the amination of aryl and heteroaryl halides. beilstein-journals.org A typical system might involve a palladium catalyst like Pd₂(dba)₃, a phosphine (B1218219) ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane. beilstein-journals.org The scope of these reactions is broad, accommodating various primary and secondary amines, including aromatic amines and cyclic amines like morpholine. beilstein-journals.org

Copper-catalyzed systems offer a more economical alternative for C-N bond formation. researchgate.net These reactions can selectively form C-N bonds with amines, heterocycles, and amides at specific positions on a heterocyclic ring. researchgate.net Furthermore, innovative one-pot tandem reactions, such as a copper-catalyzed amination/cyanation/alkylation sequence starting from an amine-tethered alkyne, provide efficient routes to nitrogen-containing heterocycles like α-cyanopyrrolidines. nih.gov These methods highlight the diverse strategies available for utilizing brominated pyrrole derivatives in the synthesis of nitrogen-containing molecules.

Table 1: Optimization of Palladium-Catalyzed C-N Coupling of a Bromo-azaindole beilstein-journals.org

Entry Catalyst (mol %) Ligand (mol %) Base Solvent Time (h) Yield (%)
1 Pd₂(dba)₃ (5) Xantphos (10) Cs₂CO₃ Dioxane 1 ~92
2 Pd₂(dba)₃ (5) Xantphos (10) K₂CO₃ Dioxane 3 ~85
3 Pd₂(dba)₃ (5) SPhos (10) Cs₂CO₃ Dioxane 6 ~60
4 Pd₂(dba)₃ (5) XPhos (10) Cs₂CO₃ Dioxane 6 ~62
5 Pd₂(dba)₃ (5) PCy₃ (10) Cs₂CO₃ Dioxane 12 0

Data based on the coupling of 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine with phenylmethanamine.

Utilization in Cascade Reactions and Metal-Catalyzed Cross-Couplings

Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates. These sequences offer a powerful means of rapidly increasing molecular complexity from simple starting materials. researchgate.net

This compound and its derivatives are excellent candidates for inclusion in cascade sequences, particularly those initiated by a metal-catalyzed cross-coupling reaction. researchgate.net For example, a palladium-catalyzed cross-coupling, such as a Heck, Stille, or Suzuki reaction, can be used to attach a new substituent to the pyrrole ring. researchgate.netrsc.org This initial step can be designed to generate a reactive intermediate that immediately undergoes a subsequent transformation, such as an electrocyclization or another intramolecular reaction. researchgate.net

A representative cascade could involve a Stille-Heck coupling sequence to produce a highly substituted 1,3,5-hexatriene, which then undergoes a 6π-electrocyclization to form complex bi- or tricyclic skeletons. researchgate.net Another strategy involves transition-metal-catalyzed reactions of substrates like propargylic esters, which can undergo a series of migratory rearrangements to form diverse products. nih.gov The general steps in many of these metal-catalyzed couplings involve the generation of an organometallic species, which then reacts to form a new intermediate that can undergo further transformations in a cascade process. nih.gov The versatility of catalysts, including palladium, nickel, copper, and rhodium, expands the scope of these powerful synthetic methodologies. rsc.orgnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyrrolo[1,2-a]pyrazines
1,3-dicarbonyl compounds
Nitroalkanes
α-cyanopyrrolidines
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Xantphos
Cesium carbonate (Cs₂CO₃)
Dioxane
Potassium carbonate (K₂CO₃)
SPhos
XPhos
PCy₃ (Tricyclohexylphosphine)
Pd(OAc)₂ (Palladium(II) acetate)
Phenylmethanamine
Morpholine
1,3,5-hexatriene

Applications in Polymer Chemistry and Bioconjugation

Polymeric Reagents and Catalysts Based on 1-Bromo-1H-pyrrole-2,5-dione

Polymer-supported reagents offer considerable advantages over their monomeric counterparts, including simplified purification of reaction products, the potential for catalyst recycling, and often, enhanced stability. This compound has been successfully incorporated into polymeric structures to create effective and reusable reagents.

Synthesis and Characterization of Cross-linked Poly(N-bromomaleimide)

Cross-linked poly(N-bromomaleimide) (PNBM) is a solid-phase reagent that harnesses the reactivity of the N-bromoimide group. Its synthesis involves a two-step process starting with the free radical polymerization of maleimide (B117702). uq.edu.au

First, a cross-linked polymaleimide resin is prepared. This is typically achieved through the copolymerization of maleimide with a cross-linking agent, such as divinylbenzene, using a radical initiator like benzoyl peroxide. uq.edu.au The density of cross-linking can be controlled by adjusting the molar ratio of the comonomers. A resin with a 7% cross-linking density has been found to be suitable for subsequent transformations. uq.edu.au

The second step is the bromination of the prepared polymaleimide resin. The polymer is treated with a solution of bromine and potassium hydroxide (B78521) to yield the target cross-linked poly(N-bromomaleimide). uq.edu.au The resulting polymer is a heterogeneous reagent that can be easily filtered and handled.

The capacity of the PNBM resin, which represents the amount of active bromine available for reaction, is a key characteristic. This can be determined through both gravimetric analysis and iodometric titration, with reported capacities around 6.4 mmol of active bromine per gram of polymer. uq.edu.au

Applications of Polymeric Bromomaleimides as Supported Oxidants

Cross-linked poly(N-bromomaleimide) has proven to be an efficient and versatile supported oxidizing agent for a wide range of organic transformations. uq.edu.au Its heterogeneous nature allows for simple removal of the spent reagent by filtration, and it can be regenerated and reused multiple times without a significant loss of activity. uq.edu.au This polymeric reagent has demonstrated higher reactivity compared to analogous polymers like poly(N-bromoacrylamide). uq.edu.au

The efficacy of PNBM has been demonstrated in several key oxidation reactions:

Oxidation of Alcohols: Primary and secondary alcohols are effectively oxidized to their corresponding aldehydes and ketones. uq.edu.au

Synthesis of α-Ketophosphonates: α-hydroxyphosphonates are converted to α-ketophosphonates. uq.edu.au

Conversion of Oximes: Oximes are readily converted back to their parent carbonyl compounds. uq.edu.au

Dimerization of Thiols: Thiols are oxidatively coupled to form disulfides. uq.edu.au

Oxidation of Sulfides: Sulfides can be oxidized to their corresponding sulfoxides. uq.edu.au

The optimal reaction conditions, including solvent, temperature, and reagent stoichiometry, have been investigated to maximize the efficiency of these transformations. uq.edu.au Notably, PNBM has also been shown to function effectively in water, presenting a greener alternative for certain oxidation reactions. uq.edu.au

Oxidation of Various Organic Compounds with Poly(N-bromomaleimide) uq.edu.au
Substrate TypeProduct TypeKey Advantages
AlcoholsCarbonyl CompoundsHigh efficiency, applicable in water
α-Hydroxyphosphonatesα-KetophosphonatesEfficient conversion
OximesCarbonyl CompoundsClean conversion
ThiolsDisulfidesEffective coupling
SulfidesSulfoxidesControlled oxidation

N-Bromomaleimide Derivatives in Heterogeneous Catalysis (e.g., MOF-supported systems)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are widely investigated as supports for heterogeneous catalysts due to their high surface area and tunable structures. uq.edu.auresearchgate.net The functionalization of MOFs can be achieved by modifying their organic linkers or inorganic nodes, or by encapsulating active species within their pores. researchgate.net While the immobilization of various catalytic species on MOFs is a burgeoning field of research, specific studies detailing the direct immobilization or integration of N-bromomaleimide derivatives onto MOF supports for heterogeneous catalysis are not extensively reported in the currently available literature. The development of such systems could potentially combine the reusable nature of MOF supports with the unique reactivity of N-halo reagents.

Functional Polymer Synthesis and Design

Dibromomaleimide, a key derivative of this compound, has become an invaluable tool for the synthesis of well-defined functional polymers. Its reactive bromine atoms allow for its use as a versatile conjugation handle, both at the polymer chain ends and for subsequent modifications.

Dibromomaleimide Functionality as Polymer End-Groups for Controlled Polymerization

The introduction of a dibromomaleimide (DBM) group at the terminus of a polymer chain provides a highly reactive site for further functionalization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a robust method for synthesizing DBM-terminated polymers with controlled molecular weights and narrow polydispersity indices. scilit.comresearchgate.net

The strategy involves the design and synthesis of a DBM-functionalized chain transfer agent (CTA). scilit.comnih.gov This specialized CTA is then used to mediate the polymerization of various monomers. This approach has been successfully applied to acrylate (B77674) monomers such as tert-butyl acrylate (tBA), methyl acrylate (MA), and poly(ethylene glycol) methyl ether acrylate (PEGA), yielding well-defined polymers with terminal DBM groups. scilit.com An advantage of this method is that it often does not require the use of protecting groups for the maleimide moiety. scilit.com

However, the use of DBM-functionalized CTAs is not universally applicable to all monomers. For instance, the RAFT polymerization of N-isopropylacrylamide (NIPAM) and styrene (B11656) with a DBM-CTA was found to be significantly retarded or even inhibited. scilit.com This has been attributed to the reversible trapping of the propagating radicals by the DBM group in polymerization systems involving monomers with low propagation rate constants. scilit.com Attempts to use analogous DBM-functionalized initiators in Atom Transfer Radical Polymerization (ATRP) have also been met with challenges, often resulting in polymers with broad polydispersity indices. scilit.comresearchgate.net

Controlled Polymerization using Dibromomaleimide (DBM) Functional Agents scilit.comresearchgate.net
Polymerization MethodMonomer ClassOutcomeReasoning/Observations
RAFTAcrylates (e.g., PMA, PtBA)Successful; well-defined polymersHigh propagation rate constants of acrylates
RAFTNIPAM, StyreneRetarded/InhibitedReversible trapping of radicals by the DBM group due to low kp
ATRPAcrylates (e.g., PMA, PtBA)Unsuccessful; broad PDIChallenges with initiator stability and side reactions

Synthesis of Functional Polymers via Post-Polymerization Modification (e.g., Click Chemistry)

Post-polymerization modification is a powerful strategy for introducing a wide array of functionalities onto a polymer that may not be compatible with the initial polymerization conditions. researchgate.net The dibromomaleimide group is an exceptional platform for such modifications due to its highly efficient and selective reactivity, particularly towards thiols.

Polymers with terminal DBM groups, synthesized via RAFT, can undergo highly efficient functionalization. scilit.comresearchgate.net For example, the reaction of a DBM-terminated poly(methyl acrylate) with a model compound like thiophenol proceeds readily, demonstrating the utility of this end-group for conjugation. scilit.com This reaction proceeds via a substitution mechanism, where the thiol displaces the bromine atoms on the maleimide ring.

Beyond simple thiol addition, the DBM moiety can participate in what can be described as click-like reactions. For instance, an indirect route to DBM-functionalized polymers involves preparing a polymer with an azide-functional end-group, which can then be reacted with an alkyne-functional DBM molecule via a Huisgen copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Another approach involves the post-polymerization modification of polymers containing pendant N-H groups, such as those derived from thiol-dibromomaleimide polymerization, which can be functionalized via an imide-yne click reaction with various propiolates. researchgate.net

These modification strategies open avenues for attaching a diverse range of molecules, including fluorescent dyes, peptides, and other polymers, to the DBM-functionalized scaffold, creating materials for advanced applications in drug delivery and bioconjugation.

Theoretical and Computational Investigations of 1 Bromo 1h Pyrrole 2,5 Dione

Quantum Chemical Studies on Electronic Structure and Charge Distribution

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-bromo-1H-pyrrole-2,5-dione. These studies reveal how the arrangement of electrons influences the molecule's stability, reactivity, and intermolecular interactions.

A key feature of this compound is the nature of the nitrogen-bromine (N-Br) bond. Due to the presence of two electron-withdrawing carbonyl groups attached to the nitrogen atom, the N-Br bond is polarized. This polarization results in a partial positive charge on the bromine atom, making it electrophilic. This "bromocation" character is a defining feature of the molecule's reactivity. Computational models, such as molecular electrostatic potential (MEP) surfaces, visually represent this charge distribution, highlighting the electrophilic nature of the bromine atom.

Charge distribution analyses, often performed using methods like Natural Bond Orbital (NBO) analysis, quantify the partial charges on each atom. For analogous N-halosuccinimides, these studies confirm the significant positive charge on the halogen atom. chemrxiv.org It is computationally demonstrated that the interaction of Lewis basic additives with N-bromosuccinimide (NBS), a structurally similar compound, enhances the electropositive character of the bromine atom before its electrophilic transfer. organic-chemistry.org This suggests that the reactivity of this compound can be modulated by its chemical environment.

The electronic structure is further characterized by the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In molecules of this type, the LUMO is often localized on the N-Br bond, indicating that this is the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity.

Molecular Modeling and Simulation for Reactivity Prediction

Molecular modeling and simulations are powerful tools for predicting the reactivity of this compound in various chemical reactions. These computational techniques allow for the exploration of reaction mechanisms and the determination of reaction kinetics and thermodynamics.

The electrophilic nature of the bromine atom in this compound makes it an effective brominating agent. Computational studies on the analogous N-bromosuccinimide (NBS) have shown that it serves as a source of bromocation (Br+) in reactions. chemrxiv.org Simulations of reactions involving NBS, such as the bromination of alkenes and aromatic compounds, have elucidated the stepwise or concerted nature of these transformations. These studies often reveal the structures of transition states and intermediates, providing a detailed picture of the reaction pathway. For instance, in the bromoesterification of alkenes, a mechanistic study revealed that a zwitterionic catalyst can synergistically activate both NBS and a carboxylic acid. organic-chemistry.org

Computational models can also predict the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the activation energies for different possible reaction pathways, the most favorable outcome can be determined. These predictions are invaluable for designing synthetic strategies and understanding the factors that control reaction outcomes.

Analysis of Substituent Effects on Reaction Pathways

The reactivity of this compound can be influenced by the presence of substituents on the pyrrole (B145914) ring or on the reacting substrate. Computational analysis provides a quantitative understanding of these substituent effects.

Theoretical investigations into the amination of substituted aryl halides have demonstrated a significant correlation between the activation energies of the reactions and the Hammett σ parameters of the substituents. nih.gov These parameters quantify the electron-donating or electron-withdrawing ability of a substituent. Such correlations serve as useful predictive tools for understanding how substituents will affect the rate and mechanism of reactions. For example, electron-withdrawing groups on an aromatic substrate would be expected to deactivate it towards electrophilic attack by the bromine atom of this compound. Conversely, electron-donating groups would activate the substrate.

A kinetic study of the N-bromosuccinimide bromination of 4-substituted 3-cyanotoluenes provides further insight into how substituents on the substrate influence the reaction. acs.org Computational methods can model these effects by systematically varying the substituents and calculating the corresponding changes in the reaction energy profiles. This allows for a detailed understanding of how electronic and steric effects of substituents control the reaction pathway.

Elucidation of Intramolecular Interactions and Conformational Landscapes

The three-dimensional structure and flexibility of this compound are critical to its function. Computational methods are used to explore the molecule's conformational landscape and identify the most stable conformations.

The 1H-pyrrole-2,5-dione ring is expected to be largely planar due to the sp2 hybridization of the carbon and nitrogen atoms. However, slight deviations from planarity can occur. Computational studies can determine the precise geometry of the molecule, including bond lengths, bond angles, and dihedral angles.

Intramolecular interactions, such as those between the bromine atom and the carbonyl groups, can influence the molecule's conformation and reactivity. While direct computational studies on the conformational landscape of this compound are not widely available, studies on similar molecules provide valuable insights. For example, research on the conformational features of α-halopropiophenones has shown how hyperconjugative interactions, electrostatics, and steric factors involving halogens influence molecular conformation. nih.gov

The study of the conformational landscapes of complex molecules is an active area of research. biorxiv.orgnih.gov For this compound, computational analysis can reveal the energy barriers between different conformations and the dynamics of conformational changes. This information is crucial for understanding how the molecule interacts with other molecules, such as substrates and catalysts, in a chemical reaction.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Bromo 1h Pyrrole 2,5 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 1-bromo-1H-pyrrole-2,5-dione derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For the this compound core, the two vinyl protons are chemically equivalent due to the molecule's symmetry. This results in a characteristic singlet in the ¹H NMR spectrum. In related N-substituted maleimides, this singlet typically appears in the downfield region, around δ 6.7-6.8 ppm, due to the deshielding effect of the adjacent carbonyl groups and the double bond. For instance, the vinyl protons in N-propylmaleimide and N-allylmaleimide are observed at δ 6.67 ppm and δ 6.71 ppm, respectively. rsc.org Similarly, N-methylmaleimide shows a singlet for these protons at δ 6.67 ppm. chemicalbook.com Therefore, the vinyl protons of this compound are expected to resonate in this range. Any substitution on the pyrrole (B145914) ring would break this symmetry, leading to more complex splitting patterns.

Table 1: Representative ¹H NMR Data for N-Substituted Maleimides

Compound Solvent Chemical Shift (δ) of Vinyl Protons (ppm)
N-Propylmaleimide CDCl₃ 6.67 (s, 2H)
N-Allylmaleimide CDCl₃ 6.71 (s, 2H)
N-Benzylmaleimide CDCl₃ 6.65 (s, 2H)

Data sourced from references rsc.orgchemicalbook.com.

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. In this compound derivatives, two primary signals are of interest: the carbonyl carbons and the vinylic carbons. Based on data from related compounds, the carbonyl carbons of the dione (B5365651) are expected to appear significantly downfield, typically around δ 170 ppm. For example, in various N-substituted maleimides, this signal is consistently observed in the range of δ 170-171 ppm. rsc.org The two equivalent vinylic carbons are expected to resonate at approximately δ 134 ppm, as seen in N-benzylmaleimide (δ 134.0 ppm) and N-allylmaleimide (δ 134.2 ppm). rsc.org The presence of the electronegative bromine atom attached to the nitrogen in this compound would likely have a minor influence on these chemical shifts compared to alkyl or aryl substituents.

Table 2: Representative ¹³C NMR Data for N-Substituted Maleimides

Compound Solvent Chemical Shift (δ) of Carbonyl Carbons (ppm) Chemical Shift (δ) of Vinyl Carbons (ppm)
N-Propylmaleimide CDCl₃ 170.9 134.0
N-Allylmaleimide CDCl₃ 170.3 134.2
N-Benzylmaleimide CDCl₃ 170.5 134.0

Data sourced from references rsc.orgchemicalbook.com.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For a this compound derivative, an HSQC spectrum would show a clear correlation peak between the vinyl proton signal (around δ 6.7-6.8 ppm) and the vinyl carbon signal (around δ 134 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. An HMBC experiment would be particularly useful in confirming the structure by showing a correlation from the vinyl protons to the carbonyl carbons, unequivocally establishing the core structure of the pyrrole-2,5-dione ring. mdpi.com

These 2D NMR methods are instrumental in the structural confirmation of novel or complex derivatives where the 1D spectra may be ambiguous. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound, the presence of bromine is a key diagnostic feature, as it consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.

The fragmentation of N-substituted maleimides under electron ionization (EI) often involves characteristic losses. For N-phenylmaleimide, for example, fragmentation pathways include the loss of CO and other cleavages of the ring. nist.gov For this compound, likely fragmentation pathways would include the loss of the bromine atom (Br•) and the loss of carbon monoxide (CO). The use of bromomaleimides to modify proteins is well-documented, with liquid chromatography-mass spectrometry (LCMS) being used to confirm the formation of conjugates. nih.govacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the most prominent features in the IR spectrum are the stretching vibrations of the carbonyl (C=O) groups. Imides typically show two characteristic C=O stretching bands. In related cyclic imides like N-bromosuccinimide, these bands appear at approximately 1780 cm⁻¹ and 1710 cm⁻¹. chemicalbook.com Similarly, N-phenylmaleimide exhibits a strong absorption band around 1710 cm⁻¹ corresponding to the symmetric and asymmetric C=O stretching vibrations. nist.gov Another key feature would be the C=C stretching vibration of the vinyl group, which is expected in the region of 1600-1650 cm⁻¹. The N-Br stretch is expected to be a weak absorption in the far-infrared region.

Table 3: Characteristic IR Absorption Frequencies for Related Imide Compounds

Compound Functional Group Absorption Range (cm⁻¹)
N-Bromosuccinimide C=O (imide) ~1780 and ~1710
N-Phenylmaleimide C=O (imide) ~1710

Data sourced from references chemicalbook.comnist.govnih.govresearchgate.net.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving this compound and its derivatives. This simple, rapid, and cost-effective method provides qualitative information about the consumption of starting materials, the formation of products, and the presence of any byproducts. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or a mixture of solvents). The separation is based on the polarity of the compounds, where more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

In the context of reactions involving this compound, such as its synthesis or its subsequent reactions, TLC is indispensable. For instance, in a typical synthesis, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. These are often spotted alongside the starting materials for reference. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

The choice of the mobile phase, or eluent, is critical for achieving good separation. For compounds like this compound and related N-substituted maleimides, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. The ratio of these solvents is adjusted to achieve an optimal Rf value for the product, ideally between 0.3 and 0.7, which allows for clear separation from both the starting materials and potential impurities. researchgate.net

Visualization of the spots on the TLC plate is another key aspect. Since many organic compounds, including this compound and its precursors, are colorless, various techniques are used to make the spots visible. A common method is visualization under ultraviolet (UV) light (at 254 nm or 365 nm), especially for compounds with a chromophore, which will appear as dark spots on a fluorescent background. rsc.org Additionally, staining with a chemical reagent can be used. For example, a potassium permanganate (B83412) (KMnO4) stain is a general-purpose reagent that reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background. rsc.org Vanillin or p-anisaldehyde stains can also be used, which often give colored spots upon heating.

While specific TLC data for this compound is not extensively documented in publicly available literature, the chromatographic behavior of structurally similar compounds, such as N-substituted maleimides and other N-haloimides, provides valuable insights. For example, in the synthesis of various 2,5-disubstituted pyrroles, TLC was used to monitor the reaction progress on silica gel plates. rsc.org The Rf values for the products were in the range of 0.18 to 0.28 using a mobile phase of petroleum ether and ethyl acetate (19:1). rsc.org This suggests that this compound, being a relatively polar molecule, would likely exhibit a low to moderate Rf value in a similar non-polar solvent system. The introduction of the bromine atom increases the molecular weight and can slightly alter the polarity compared to the parent maleimide (B117702).

The following table summarizes typical TLC conditions and observed Rf values for compounds structurally related to this compound, which can serve as a guide for developing a suitable TLC method for monitoring its reactions.

Compound/Reaction ProductStationary PhaseMobile Phase (v/v)Rf ValueVisualization Method
2,5-Disubstituted Pyrrole Derivative 1Silica GelPetroleum Ether : Ethyl Acetate (19:1)0.28UV, Vanillin
2,5-Disubstituted Pyrrole Derivative 2Silica GelPetroleum Ether : Ethyl Acetate (19:1)0.18UV, Vanillin
2,5-Disubstituted Pyrrole Derivative 3Silica GelPetroleum Ether : Ethyl Acetate (19:1)0.24UV, Vanillin
2'-Bromo-4'-methylacetanilideSilica GelEthyl Acetate : Hexane (1:1)0.61Not Specified
4'-Methylacetanilide (Starting Material)Silica GelEthyl Acetate : Hexane (1:1)0.33Not Specified

This table is based on data for structurally related compounds and serves as an illustrative guide. rsc.orgreddit.com

To effectively monitor a reaction involving this compound, one would typically start with a relatively non-polar eluent system, such as a high ratio of hexane to ethyl acetate (e.g., 4:1), and gradually increase the polarity by increasing the proportion of ethyl acetate until a good separation is achieved. The use of a co-spot, where the reaction mixture is spotted on top of the starting material spot, is a valuable practice to confirm if the starting material has been consumed, especially if the Rf values of the starting material and product are close.

Future Research Directions and Emerging Paradigms

Sustainable and Greener Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of 1-bromo-1H-pyrrole-2,5-dione is a critical first step towards its broader application. Current synthetic approaches to similar N-haloimides, such as N-bromosuccinimide (NBS), often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on adapting and optimizing greener alternatives for the production of this compound.

Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Inspired by green chemistry principles, the development of solvent-free or aqueous-based synthetic routes will be a primary objective. acs.orgmissouri.edu For instance, methods for the synthesis of N-sulfonylimines using neutral alumina (B75360) as a reusable dehydrating agent under catalyst- and solvent-free conditions provide a template for similar approaches. missouri.edu

Electrochemical Synthesis: Electrochemical methods offer a promising green alternative to traditional chemical oxidation for the synthesis of N-haloimides. The electrochemical reduction of N-bromosuccinimide has been studied, providing insights into the formation of the succinimidyl radical. tandfonline.com Future work could explore the anodic oxidation of 1H-pyrrole-2,5-dione in the presence of a bromide source to generate this compound, minimizing the use of harsh chemical oxidants.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of reactive intermediates. The controlled mixing and heat transfer in flow systems could be particularly beneficial for the potentially exothermic bromination of 1H-pyrrole-2,5-dione.

Use of Safer Brominating Agents: Research into alternatives to molecular bromine for the synthesis is crucial. A patented pollution-free preparation method for N-bromosuccinimide uses sodium hypochlorite (B82951) and sodium bromide, avoiding the use of highly toxic and volatile bromine. nih.gov Similar strategies could be adapted for this compound.

The following table summarizes potential sustainable synthetic approaches for this compound, drawing parallels with existing green methodologies for related compounds.

Synthetic ApproachPotential AdvantagesRelevant Research on Analogous Compounds
Aqueous Synthesis Reduced use of organic solvents, improved safety.N-bromosuccinimide-water combination used as a green reagent. nih.gov
Electrosynthesis Avoids chemical oxidants, precise control over reaction.Electrochemical reduction of N-bromosuccinimide has been studied. tandfonline.com
Flow Chemistry Enhanced safety, scalability, and process control.General principles of sustainable method development point to flow chemistry. wikipedia.org
Alternative Bromine Sources Avoids use of hazardous elemental bromine.Use of sodium hypochlorite and sodium bromide for NBS synthesis. nih.gov

Expanding the Scope of Catalytic Applications

The catalytic activation of this compound is a fertile ground for future research, with the potential to unlock novel and highly selective transformations. Drawing inspiration from the extensive research on N-bromosuccinimide (NBS), several catalytic strategies can be envisioned. acs.org

Future research in this area will likely explore:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the activation of NBS for bromination reactions. organic-chemistry.org Organic dyes like erythrosine B can catalyze the bromination of arenes and heteroarenes under mild conditions. organic-chemistry.org Similar photoredox strategies could be employed to activate this compound, potentially enabling new radical-based functionalization reactions.

Transition Metal Catalysis: Transition metal complexes are known to catalyze a variety of reactions involving N-haloimides. For example, N-bromosuccinimide has been used in nickel-catalyzed asymmetric reductive arylation of α-substituted imides. researchgate.net The development of chiral catalysts for reactions involving this compound could lead to the synthesis of enantiomerically enriched products.

Organocatalysis: Chiral phosphoric acids have been shown to promote the enantioselective iodolactonization of pentenoic acids in the presence of N-chlorophthalimide. nih.gov The development of organocatalytic systems for the activation of this compound could provide a metal-free approach to asymmetric transformations.

Halogen Bonding Catalysis: The ability of N-haloimides to act as halogen bond donors is an emerging area of interest. rsc.org Telluronium salts have been shown to catalyze halogenation reactions through chalcogen-bond activation of N-halosuccinimides. The pyrrole-2,5-dione moiety may modulate the halogen bonding capabilities of the bromine atom in this compound, opening up new avenues for catalysis.

The table below outlines potential catalytic activation modes for this compound.

Catalytic StrategyPotential TransformationsKey Research on Analogous Systems
Photoredox Catalysis Radical additions, C-H functionalizationOrganic dye-catalyzed bromination with NBS. organic-chemistry.org
Transition Metal Catalysis Cross-coupling reactions, asymmetric catalysisNi-catalyzed reductive arylation with α-haloimides. researchgate.net
Organocatalysis Enantioselective halogenation and cyclizationChiral phosphoric acid-catalyzed iodolactonization. nih.gov
Halogen Bonding Activation of the N-Br bond for electrophilic reactionsTelluronium-catalyzed halogenation with N-halosuccinimides.

Rational Design of Next-Generation Bioconjugation Reagents

The maleimide (B117702) core of this compound makes it a prime candidate for the development of novel bioconjugation reagents. The classic thiol-maleimide Michael addition is a cornerstone of bioconjugation, used extensively for linking molecules to proteins and peptides. nih.gov However, concerns about the stability of the resulting thioether linkage have spurred the development of "next-generation maleimides" (NGMs). tandfonline.comspecificpolymers.com

Future research in this domain will likely focus on:

Enhanced Stability: A significant drawback of traditional maleimide bioconjugates is the potential for retro-Michael reactions, leading to conjugate instability. nih.gov The design of this compound derivatives could address this by influencing the electronics and sterics of the maleimide ring, potentially leading to more stable conjugates. rsc.org

Disulfide Bridging: Next-generation maleimides, such as dibromomaleimides, have been developed to re-bridge disulfide bonds in antibodies, allowing for the creation of homogenous and stable antibody-drug conjugates (ADCs). specificpolymers.comcdnsciencepub.com this compound could serve as a platform for developing new disulfide bridging reagents with unique reactivity profiles.

Dual Functionalization: The presence of both a bromine atom and a reactive maleimide double bond offers opportunities for orthogonal or sequential dual functionalization. For example, a thiol could first react with the maleimide, followed by a subsequent reaction involving the bromine atom, or vice-versa. This could enable the construction of more complex and multi-functional bioconjugates. wikipedia.org

Tunable Reactivity: The reactivity of the maleimide can be tuned by altering the N-substituent. missouri.edu In the case of this compound, the N-bromo group itself will significantly influence the electrophilicity of the maleimide double bond. Further substitution on the pyrrole (B145914) ring could provide additional handles for tuning reactivity and stability. rsc.org

The following table highlights key areas for the development of this compound-based bioconjugation reagents.

Development AreaDesired OutcomeRelevant Precedent
Stability Enhancement More robust bioconjugates, reduced off-target effects.Next-generation maleimides with improved stability profiles. tandfonline.comspecificpolymers.com
Disulfide Bridging Homogenous antibody-drug conjugates (ADCs).Dibromomaleimides for disulfide re-bridging. specificpolymers.comcdnsciencepub.com
Dual Functionalization Construction of complex, multi-functional bioconjugates.One-pot thiol-amine bioconjugation to dibromomaleimides. wikipedia.org
Tunable Reactivity Control over reaction kinetics and selectivity.N-substituted maleimides with varying reactivity. missouri.edu

Integration of Advanced Computational Methods with Experimental Studies

The synergy between computational chemistry and experimental work will be instrumental in accelerating the development of this compound and its applications. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's structure, reactivity, and interaction with other species. axispharm.com

Future research directions integrating computational methods include:

Predicting Reactivity and Selectivity: DFT calculations can be employed to model reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org This can help in understanding the factors that govern its reactivity in both bromination and Michael addition reactions.

Designing Novel Catalysts: Computational screening can be used to identify and optimize catalysts for the activation of this compound. This can involve modeling the interaction of the substrate with various potential catalysts to predict binding affinities and activation energies.

In Silico Design of Bioconjugation Reagents: Computational tools can be used to design next-generation bioconjugation reagents based on the this compound scaffold with improved properties such as enhanced stability and selectivity. acs.org Molecular dynamics simulations can also be used to study the behavior of the resulting bioconjugates. nih.gov

Understanding Halogen Bonding: Computational studies will be crucial for elucidating the nature and strength of halogen bonding interactions involving the bromine atom of this compound. This understanding can guide the design of new catalytic systems and self-assembling materials. axispharm.com

The table below summarizes the potential applications of computational methods in the study of this compound.

Computational ApplicationResearch GoalRelevant Precedent
Reaction Mechanism Studies Predict reactivity, regioselectivity, and stereoselectivity.DFT studies on the thiol-maleimide reaction. nih.gov
Catalyst Design Identify and optimize catalysts for specific transformations.Computational results demonstrating Lewis base activation of NBS. acs.org
Bioconjugate Design Create reagents with enhanced stability and selectivity.In silico design of thermostable proteins. acs.org
Halogen Bond Analysis Understand and exploit non-covalent interactions.DFT methods for describing NMR chemical shifts in halogen-bonded complexes. axispharm.com

Exploration of Novel Reactivity Modes and Functionalizations

Beyond its expected roles as a brominating agent and a Michael acceptor, this compound may exhibit novel and underexplored reactivity patterns. The unique electronic properties of the pyrrole-2,5-dione ring system could lead to unexpected chemical behavior.

Future research should investigate:

Cycloaddition Reactions: Maleimides are known to participate in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. acs.orgnih.govrsc.org The N-bromo substituent in this compound could influence the feasibility and outcome of these reactions, potentially leading to the synthesis of novel heterocyclic scaffolds. Photochemical [2+2] cycloadditions of maleimides with alkenes have been studied, highlighting differences in reactivity between N-alkyl and N-aryl maleimides. nih.gov

Radical Reactions: While N-bromosuccinimide is a well-known source of bromine radicals for allylic and benzylic bromination, the succinimidyl radical itself can also participate in addition reactions. wikipedia.orgcdnsciencepub.com The photodecomposition of this compound could generate a pyrrole-2,5-dionyl radical, which may exhibit unique reactivity in addition and C-H functionalization reactions.

Applications in Materials Science: Maleimide-containing polymers are of great interest for the development of advanced materials, including self-healing materials and high-performance thermosets. specificpolymers.com The unique properties of this compound could be harnessed to create novel polymers with tailored properties. For example, the bromine atom could serve as a handle for post-polymerization modification.

Unconventional C-C Bond Activation: Recent research has shown that N-haloimides can enable the halogenation of alkanols via halogen-bond-assisted C-C bond activation in the absence of catalysts and oxidants. rsc.org Exploring similar reactivity with this compound could lead to new and sustainable methods for C-C bond functionalization.

The following table summarizes potential areas for the exploration of novel reactivity.

Reactivity ModePotential ApplicationsRelevant Research
Cycloaddition Reactions Synthesis of complex heterocyclic structures.[2+2], [3+2], and [4+2] cycloadditions of maleimides. acs.orgnih.govrsc.org
Novel Radical Chemistry New methods for C-H functionalization and addition reactions.Reactivity of the succinimidyl radical. cdnsciencepub.com
Materials Science Development of functional polymers and smart materials.Maleimides in self-healing materials and UV-curable coatings. specificpolymers.com
C-C Bond Activation Sustainable methods for C-C bond functionalization.N-haloimide-enabled C-C activation of alkanols. rsc.org

Q & A

Q. Purity Confirmation :

  • Spectroscopy : ¹H/¹³C NMR to verify bromine incorporation (e.g., absence of parent compound signals, downfield shifts for adjacent protons) .
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 218.96 for C₄H₂BrNO₂) .

Advanced: How does the bromine substituent influence the electronic structure and reactivity of 1H-pyrrole-2,5-dione?

Answer:
Bromination introduces electron-withdrawing effects, altering the compound’s electronic properties:

  • Electrophilicity : The electron-deficient pyrrole ring enhances susceptibility to nucleophilic attack at the α-positions (C-3 and C-4) .
  • Thermodynamic Stability : Computational studies (DFT) suggest bromine increases the energy barrier for ring-opening reactions by ~15–20 kJ/mol compared to the non-brominated analog .
  • Crystallography : X-ray diffraction of analogs (e.g., 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) reveals bromine-induced distortions in bond angles (e.g., C-Br-C angle ≈ 120°) and packing motifs .

Q. Experimental Validation :

  • Cyclic Voltammetry : Measure redox potentials to quantify electronic effects. Bromine lowers the LUMO energy, facilitating reduction .

Methodological: What advanced spectroscopic techniques resolve structural ambiguities in brominated pyrrole-diones?

Answer:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and correlates ¹H/¹³C signals, critical for distinguishing regioisomers (e.g., 1-bromo vs. 3-bromo derivatives) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming bromine substitution patterns (e.g., meta vs. para in aryl-substituted analogs) .
  • In Situ FTIR : Tracks reaction intermediates (e.g., succinimide byproducts) during bromination .

Q. Resolution Strategy :

  • Reproduce Syntheses : Standardize protocols (e.g., NBS stoichiometry, reaction time) .
  • Dose-Response Curves : Test compounds across multiple concentrations to validate potency trends .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: Can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:
Yes. Density Functional Theory (DFT) simulations predict:

  • Suzuki-Miyaura Coupling : Bromine acts as a leaving group, with Pd(0)-catalyzed aryl coupling occurring at C-1. The activation energy (ΔG‡) is ~25 kcal/mol in toluene .
  • Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing bromine facilitates attack by amines at C-3, with computed reaction rates (k) 10× higher than non-brominated analogs .

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction progress via HPLC to correlate computational predictions with empirical data .

Methodological: How to design a stability study for this compound under varying storage conditions?

Answer:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), light exposure.
  • Analytical Tools :
    • HPLC-PDA : Quantify degradation products (e.g., debrominated byproducts) .
    • TGA/DSC : Assess thermal decomposition profiles (onset temperature ~180°C) .
  • Outcome Metrics : Report % purity loss over 6–12 months.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.